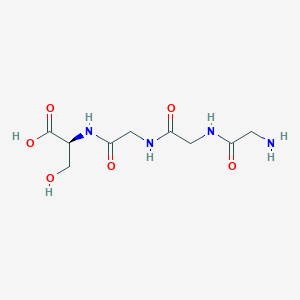
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, methyl groups, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative aromatization of 9,10-dihydroanthracene in the presence of molecular oxygen and activated carbon as a promoter in xylene . This process is followed by further functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidative aromatization processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen, activated carbon, and xylene are commonly used for oxidative aromatization.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides, alcohols, and bases are typical reagents for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: A precursor in the synthesis of the compound, known for its hydrogen abstraction capabilities.
Methyl 9,10-dihydroxystearate: Another compound with similar hydroxyl groups but different overall structure and properties.
7-hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: A structurally related compound with different functional groups and applications.
Uniqueness
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
162112-29-0 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3,8-dihydroxy-7,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O5/c1-7-3-4-9-8(2)10-6-13(18)12(17(21)22)5-11(10)16(20)14(9)15(7)19/h3-6,8,18-19H,1-2H3,(H,21,22) |
InChI-Schlüssel |
BGIVZBXTQZTVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C(=C(C=C2)C)O)C(=O)C3=CC(=C(C=C13)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)

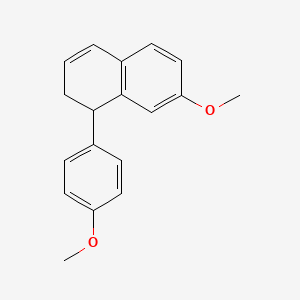


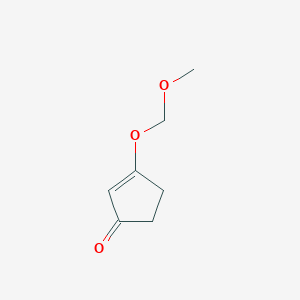
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
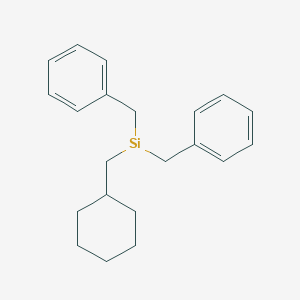
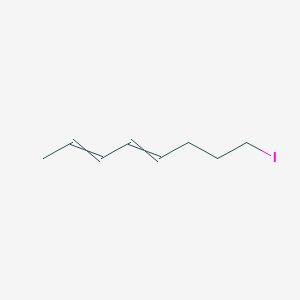
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
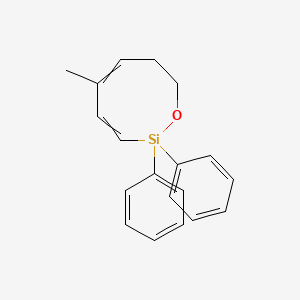
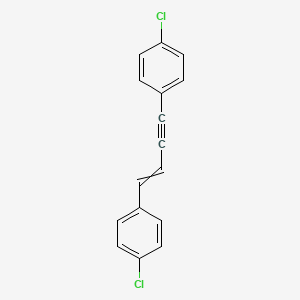
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
